molecular formula C12H26O B1616183 1-Propoxynonane CAS No. 68920-69-4

1-Propoxynonane

Cat. No.: B1616183
CAS No.: 68920-69-4
M. Wt: 186.33 g/mol
InChI Key: RCRBXFZNEXKMOQ-UHFFFAOYSA-N
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Description

1-Propoxynonane (IUPAC name: nonyl propyl ether) is an aliphatic ether with the chemical formula CH₃(CH₂)₈OCH₂CH₂CH₃. It consists of a nonyl chain (C₉H₁₉) linked via an oxygen atom to a propyl group (C₃H₇). This compound belongs to the class of dialkyl ethers, characterized by their relatively low polarity and high stability under neutral conditions. While specific data on this compound are scarce in publicly available literature, its properties can be inferred from structurally analogous ethers and organooxygen compounds .

Properties

CAS No.

68920-69-4

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

1-propoxynonane

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3

InChI Key

RCRBXFZNEXKMOQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOCCC

Canonical SMILES

CCCCCCCCCOCCC

Other CAS No.

68920-69-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Propoxynonane involves the reaction of C9-11 alcohols with propylene oxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, significantly influence the properties of the final product . Typically, the reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the alcohols to the desired propoxylated products .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the alcohols and propylene oxide are continuously fed into the system. The reaction is catalyzed by either acidic or basic catalysts, with the choice of catalyst affecting the molecular weight distribution and the formation of byproducts . The final product is then purified and formulated into various commercial products .

Chemical Reactions Analysis

Types of Reactions: 1-Propoxynonane primarily undergo reactions typical of alcohols and ethers. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Mechanism of Action

The primary mechanism of action of 1-Propoxynonane is their ability to reduce the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads interact with the surrounding water . This property makes them effective emulsifiers and detergents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physical and Chemical Properties

A comparative analysis of 1-propoxynonane with selected ethers and ketones is presented below. Data are derived from compounds with similar carbon chain lengths or functional groups.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (mg/L) Key Applications
This compound C₁₂H₂₆O 186.34* ~250† Insoluble‡ Solvent, intermediate‡
1,4-Dioxane C₄H₈O₂ 88.11 101 Miscible Industrial solvent
Propiophenone C₉H₁₀O 134.18 218 Slightly soluble Pharmaceutical synthesis
1-(2-Thienyl)-1-propanone C₇H₈OS 140.20 220–225 Low Organic electronics

*Calculated based on molecular formula.
†Estimated based on homologous ethers.
‡Inferred from analogous alkyl ethers.

Key Observations :

  • Boiling Points: this compound’s longer alkyl chains result in a higher boiling point compared to smaller ethers like 1,4-dioxane. This trend aligns with the increased van der Waals forces in longer-chain compounds .
  • Water Solubility: Unlike 1,4-dioxane, which is fully miscible in water due to its cyclic structure and polarity, this compound’s hydrophobicity limits its solubility, typical of linear ethers .
  • Applications: While 1,4-dioxane is widely used as a solvent, its neurotoxic and carcinogenic properties have led to regulatory scrutiny .

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